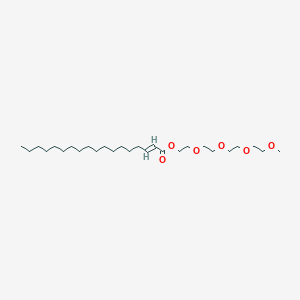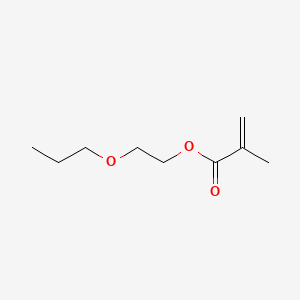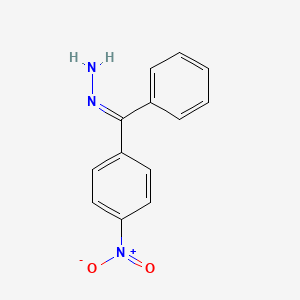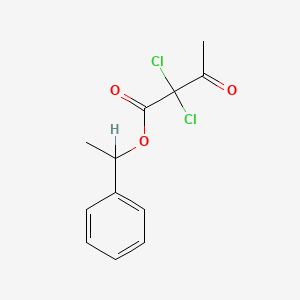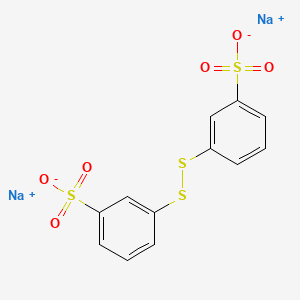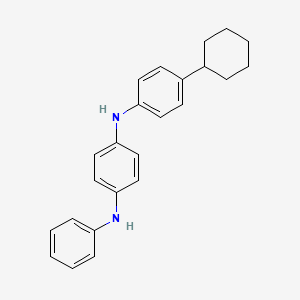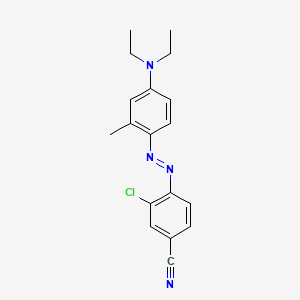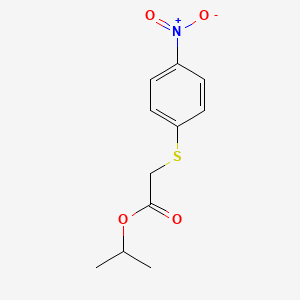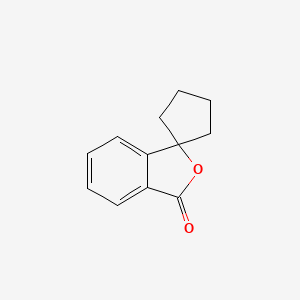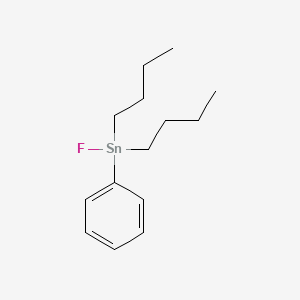
Dibutylfluorophenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylfluorophenylstannane is an organotin compound with the molecular formula C14H23FSn. It is a derivative of stannane, where two butyl groups and one fluorophenyl group are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylfluorophenylstannane can be synthesized through various methods. One common approach involves the reaction of dibutyltin dichloride with fluorophenylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Bu2SnCl2+C6H4F-MgBr→Bu2Sn(C6H4F)+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylfluorophenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorophenylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Dibutylfluorophenylstannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Dibutylfluorophenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of dibutylfluorophenylstannane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: Similar structure but lacks the fluorophenyl group.
Tributyltin fluoride: Contains three butyl groups and one fluoride atom.
Dibutylphenyltin: Similar but without the fluorine atom.
Uniqueness
Dibutylfluorophenylstannane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
85938-48-3 |
|---|---|
Fórmula molecular |
C14H23FSn |
Peso molecular |
329.04 g/mol |
Nombre IUPAC |
dibutyl-fluoro-phenylstannane |
InChI |
InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
ZHYJTYYLZUPTRY-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


